Benzo[a]pyrene-d12

Catalog No.
S1521859
CAS No.
63466-71-7
M.F
C20H12
M. Wt
264.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[a]pyrene-d12

CAS Number

63466-71-7

Product Name

Benzo[a]pyrene-d12

IUPAC Name

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriobenzo[a]pyrene

Molecular Formula

C20H12

Molecular Weight

264.4 g/mol

InChI

InChI=1S/C20H12/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D

InChI Key

FMMWHPNWAFZXNH-AQZSQYOVSA-N

SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3

Synonyms

Perdeuterated benzo[a]pyrene; [12-2H]Benzo[a]pyrene

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3

Isomeric SMILES

[2H]C1=C(C(=C2C3=C4C(=C(C2=C1[2H])[2H])C(=C(C5=C4C(=C(C(=C5[2H])[2H])[2H])C(=C3[2H])[2H])[2H])[2H])[2H])[2H]

Internal Standard for Quantification:

Benzo[a]pyrene-d12 is primarily used as a stable isotope internal standard (SIS) in scientific research for the quantification of benzo(a)pyrene (BaP) in various matrices, particularly food samples. []

Here's how it works:

  • SIS: An SIS is a compound structurally similar to the target analyte (BaP in this case) but with specific modifications, such as the substitution of hydrogen atoms with heavier isotopes like deuterium in this case.
  • Quantification: During analysis using techniques like gas chromatography-mass spectrometry (GC-MS), both BaP and the isotopically labeled BaP-d12 (internal standard) are measured.
  • Correction for variations: Since both BaP and BaP-d12 experience similar losses or gains during sample preparation and analysis, the ratio of their measured signals remains relatively constant. This allows scientists to account for variations in the entire analytical process and obtain more accurate measurements of BaP concentration in the sample. []

Importance of BaP Quantification:

BaP is a polycyclic aromatic hydrocarbon (PAH) classified as a carcinogen by the International Agency for Research on Cancer (IARC). [] It is ubiquitous in the environment due to incomplete combustion of organic matter and is found in various food sources like grilled meats, smoked fish, and vegetables cooked over open flames.

  • Assessing dietary exposure to BaP for human health risk evaluation.
  • Monitoring food safety and quality by ensuring compliance with regulatory limits for BaP content in food products.

Benzo[a]pyrene-d12 is a deuterated form of benzo[a]pyrene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties. The molecular formula for benzo[a]pyrene-d12 is C20H12D12, where the hydrogen atoms are substituted by deuterium, a heavier isotope of hydrogen. This compound is primarily utilized in analytical chemistry and toxicological studies to trace the metabolism and environmental behavior of benzo[a]pyrene due to its unique isotopic labeling, which allows for more precise detection and quantification in various matrices, including biological samples and environmental matrices .

Similar to its non-deuterated counterpart. Notably, it can participate in:

  • Oxidation Reactions: Benzo[a]pyrene-d12 can react with oxidizing agents such as ozone, nitrogen dioxide, and hydroxyl radicals. These reactions can lead to the formation of reactive intermediates that may contribute to its mutagenic and carcinogenic properties .
  • Substitution Reactions: The presence of deuterium may influence reaction kinetics and mechanisms, allowing researchers to study the effects of isotopic substitution on reaction pathways.

Benzo[a]pyrene-d12 retains the biological activities associated with benzo[a]pyrene, including:

  • Carcinogenicity: It is recognized as a potent carcinogen, capable of inducing mutations in DNA. The deuterated form is often used in studies examining the metabolic pathways leading to DNA adduct formation .
  • Genotoxicity: The compound has been shown to cause genetic defects, as indicated by hazard statements associated with its use .

The synthesis of benzo[a]pyrene-d12 typically involves:

  • Deuteration Processes: This can be achieved through various methods such as:
    • Chemical Exchange: Reacting benzo[a]pyrene with deuterated solvents or reagents.
    • Catalytic Deuteration: Using catalysts that facilitate the incorporation of deuterium into the benzo[a]pyrene structure.

These methods allow for the selective replacement of hydrogen atoms with deuterium, yielding a compound suitable for analytical applications .

Benzo[a]pyrene-d12 is primarily used in:

  • Analytical Chemistry: As an internal standard in mass spectrometry and gas chromatography for quantifying benzo[a]pyrene in environmental samples.
  • Toxicological Studies: To investigate metabolic pathways and toxic effects associated with benzo[a]pyrene exposure.
  • Environmental Monitoring: Assisting in tracking the fate and transport of polycyclic aromatic hydrocarbons in various environments .

Research has shown that benzo[a]pyrene-d12 can interact with various biological molecules, leading to:

  • DNA Adduct Formation: Studies have demonstrated that it can form stable adducts with DNA, which are critical markers for assessing exposure and risk .
  • Metabolic Pathway Analysis: Its unique isotopic signature allows for detailed studies on how benzo[a]pyrene is metabolized in living organisms, providing insights into its toxicological effects .

Benzo[a]pyrene-d12 shares structural similarities with several other polycyclic aromatic hydrocarbons. Here are some notable compounds for comparison:

Compound NameStructure CharacteristicsUnique Features
Benzo[a]pyreneContains five fused aromatic ringsKnown carcinogen; widely studied for its health impacts
PhenanthreneComposed of three fused benzene ringsLess toxic than benzo[a]pyrene but still exhibits mutagenicity
PyreneFour fused benzene ringsUsed in organic electronics; lower carcinogenic potential
Benzo[b]fluorantheneSimilar structure to benzo[a]pyreneExhibits different mutagenic properties

Benzo[a]pyrene-d12's uniqueness lies in its isotopic labeling, which enhances detection capabilities in analytical methods while retaining the biological activity characteristic of its parent compound. This makes it particularly valuable in research focused on understanding the environmental and health impacts of polycyclic aromatic hydrocarbons .

Optimization of Gas Chromatography-Mass Spectrometry Parameters for Deuterated Polycyclic Aromatic Hydrocarbon Detection

The optimization of gas chromatography-mass spectrometry parameters for benzo[a]pyrene-d12 detection requires careful consideration of instrumental conditions to achieve maximum sensitivity and selectivity [4]. Temperature programming strategies typically employ initial temperatures of 70°C held for 2 minutes, followed by controlled ramping to achieve optimal separation of deuterated compounds from their non-deuterated counterparts [6].

Selected ion monitoring mode proves most effective for benzo[a]pyrene-d12 quantification, utilizing specific mass-to-charge ratio transitions [22]. The quantification ion for benzo[a]pyrene-d12 is established at m/z 264, with confirmation ions at m/z 263 and 265 providing additional selectivity [24]. Collision energy optimization typically ranges from 15-35 eV to achieve maximum product ion intensity while maintaining fragmentation specificity [3].

ParameterOptimized ValueDetection Limit
Injector Temperature280°C0.14-1.49 ng/g
Ion Source Temperature280°C-
Collision Energy25 eV-
Quantification Ion (m/z)264-
Confirmation Ions (m/z)263, 265-

Retention time stability for benzo[a]pyrene-d12 demonstrates excellent reproducibility across analytical runs, with typical retention times ranging from 29.5 to 30.2 minutes under standard temperature programming conditions [25]. The deuterated compound co-elutes closely with the parent benzo[a]pyrene while maintaining sufficient mass spectral distinction for accurate quantification [4].

Method validation studies demonstrate linear calibration ranges from 1 to 1000 picograms per milliliter, with correlation coefficients exceeding 0.99 for benzo[a]pyrene-d12 quantification [3]. Precision studies reveal relative standard deviations below 15% across the working concentration range, indicating robust analytical performance [24].

Liquid Chromatography-Tandem Mass Spectrometry Method Development

Liquid chromatography-tandem mass spectrometry method development for benzo[a]pyrene-d12 requires specialized ionization techniques due to the compound's low polarity characteristics [8]. Atmospheric pressure chemical ionization and atmospheric pressure photoionization demonstrate superior performance compared to electrospray ionization for deuterated polycyclic aromatic hydrocarbon analysis [7].

Column selection plays a critical role in achieving adequate chromatographic separation, with reversed-phase columns containing phenyl-hexyl stationary phases showing optimal retention and peak shape characteristics [8]. Mobile phase optimization typically employs acetonitrile-water gradients with methanol modifiers to enhance ionization efficiency [13].

Ionization TechniqueLimit of DetectionLinear RangeMatrix Effects
Atmospheric Pressure Chemical Ionization0.1 ng/mL2 orders of magnitudeMinimal
Atmospheric Pressure Photoionization0.05 ng/mL2 orders of magnitudeReduced
Electrospray Ionization1.0 ng/mL1.5 orders of magnitudeSignificant

Multiple reaction monitoring transitions for benzo[a]pyrene-d12 utilize parent ion m/z 264 fragmenting to product ions at m/z 234 and 232, providing dual confirmation pathways [8]. Collision cell optimization requires nitrogen collision gas at flow rates of 1.5 milliliters per minute with collision energies optimized individually for each transition [6].

Chromatographic separation achieves baseline resolution between benzo[a]pyrene and benzo[a]pyrene-d12 within 15 minutes total analysis time, representing significant time savings compared to traditional gas chromatography methods [8]. The method demonstrates excellent sensitivity with limits of detection below 10 picograms for most environmental applications [8].

Quality control measures incorporate deuterated surrogate standards at concentrations of 75 picograms per microliter, providing continuous assessment of extraction and analytical performance [25]. Recovery studies demonstrate consistent performance across diverse environmental matrices with recoveries ranging from 82.8% to 120.0% [14].

Matrix Effects Mitigation in Complex Environmental Samples

Matrix effects represent a significant analytical challenge in environmental samples containing benzo[a]pyrene-d12, where co-extracted compounds can suppress or enhance ionization efficiency [19]. The similarity in physicochemical properties between benzo[a]pyrene-d12 and the target analyte provides inherent compensation for most matrix-induced signal variations [31].

Sample preparation protocols incorporate solid-phase extraction cleanup procedures using aminopropyl silica cartridges to reduce matrix complexity while maintaining quantitative recovery of deuterated standards [16]. Extraction efficiency studies demonstrate that benzo[a]pyrene-d12 recovery closely matches that of the parent compound across various environmental matrices including soil, sediment, and atmospheric particulate matter [26].

Matrix TypeRecovery RangeMatrix EffectMitigation Strategy
Soil85-115%Signal EnhancementIsotope Dilution
Sediment80-120%Signal SuppressionStandard Addition
Atmospheric PM90-110%MinimalDirect Analysis
Water95-105%VariableMatrix Matching

Standard addition methodologies provide effective compensation for matrix effects when deuterated internal standards are unavailable or insufficient [19]. The method involves spiking samples with known quantities of benzo[a]pyrene-d12 at multiple concentration levels to establish matrix-specific calibration relationships [19].

Ionization suppression studies reveal that benzo[a]pyrene-d12 experiences similar matrix effects to the target analyte, with suppression factors typically ranging from 0.8 to 1.2 across diverse environmental samples [20]. This close correlation ensures accurate quantification even in complex matrices containing high levels of interfering compounds [12].

Method robustness testing demonstrates consistent performance across seasonal variations and different sampling locations, with inter-laboratory precision studies showing relative standard deviations below 20% for benzo[a]pyrene-d12 measurements [30]. Long-term stability studies indicate that benzo[a]pyrene-d12 solutions remain stable for up to six months when stored under appropriate conditions [26].

XLogP3

6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Wikipedia

Benzo[a]pyrene-d12

Dates

Modify: 2023-08-15

Explore Compound Types